

"4-(2-methoxyphenyl)aniline CAS number and molecular structure"

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Compound of Interest

Compound Name: 4-(2-Methoxyphenyl)aniline

Cat. No.: B1349954

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An In-depth Technical Guide to 4-(2-methoxyphenyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-(2-methoxyphenyl)aniline**, a significant chemical intermediate in various scientific fields. This document details its chemical identity, molecular structure, physicochemical properties, synthesis methodologies, and its role in the development of therapeutic agents.

Core Chemical Information

CAS Number: 263901-48-0[1][2][3][4][5][6]

Molecular Structure:

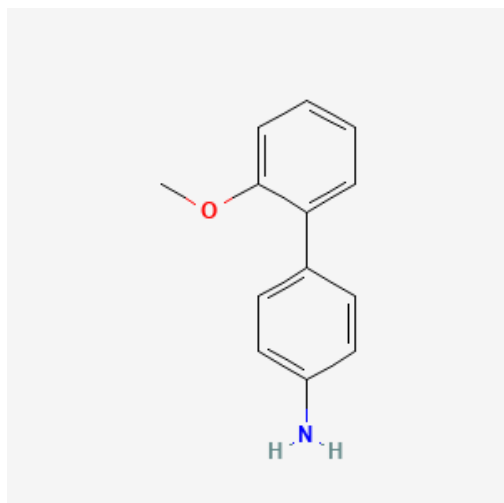


Figure 1: 2D structure of **4-(2-methoxyphenyl)aniline**.

Chemical and Physical Properties

The following table summarizes the key physicochemical properties of **4-(2-methoxyphenyl)aniline**.

Property	Value	Source
IUPAC Name	4-(2-methoxyphenyl)aniline	PubChem
Molecular Formula	C ₁₃ H ₁₃ NO	[2]
Molecular Weight	199.25 g/mol	[2]
Appearance	Colorless to Orange Viscous Liquid	Vendor Data
Purity	≥97%	Vendor Data

Synthesis Protocols

The synthesis of **4-(2-methoxyphenyl)aniline** is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling or the Buchwald-Hartwig amination. These methods offer high efficiency and good functional group tolerance.

Proposed Synthesis via Suzuki-Miyaura Coupling

This protocol describes a plausible method for the synthesis of **4-(2-methoxyphenyl)aniline** via a Suzuki-Miyaura coupling reaction between 2-bromoanisole and 4-aminophenylboronic acid.

Reaction Scheme:

Experimental Protocol:

- **Reactant Preparation:** In a reaction vessel, combine 2-bromoanisole (1.0 eq), 4-aminophenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).
- **Catalyst Addition:** Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$) (0.05 eq).
- **Solvent and Degassing:** Add a degassed solvent mixture, such as toluene/ethanol/water (in a 4:1:1 ratio). Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
- **Reaction Execution:** Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield **4-(2-methoxyphenyl)aniline**.

Proposed Synthesis via Buchwald-Hartwig Amination

This protocol outlines a potential synthesis of **4-(2-methoxyphenyl)aniline** using a Buchwald-Hartwig amination reaction between 4-bromoaniline and 2-methoxyanisole.

Reaction Scheme:

Experimental Protocol:

- **Reaction Setup:** To an oven-dried Schlenk tube, add a palladium precatalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.05 eq), and a strong base such as sodium tert-butoxide (1.4 eq).
- **Reactant Addition:** Add 4-bromoaniline (1.0 eq) and 2-methoxyanisole (1.2 eq) to the tube.
- **Solvent and Degassing:** Add anhydrous toluene as the solvent. Seal the tube and thoroughly degas the mixture by several cycles of vacuum and backfilling with an inert gas.
- **Reaction Execution:** Heat the reaction mixture to 100-120 °C and stir for 18-24 hours. Monitor the reaction's progress by GC-MS or LC-MS.
- **Work-up and Purification:** After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent. Combine the organic layers, dry, and concentrate. Purify the residue by column chromatography to obtain the final product.

Biological Significance and Applications

4-(2-Methoxyphenyl)aniline serves as a crucial building block in the synthesis of more complex molecules with significant biological activities.

Role in the Synthesis of RNase H Inhibitors

A notable application of **4-(2-methoxyphenyl)aniline** is its use as a reactant in the synthesis of 3-hydroxypyrimidine-2,4-diones, which have been identified as selective inhibitors of Ribonuclease H (RNase H)[1]. RNase H is an essential enzyme for the replication of retroviruses like HIV, making it a key target for antiviral drug development[7][8].

Signaling Pathway of RNase H in HIV Replication

The diagram below illustrates the role of RNase H in the reverse transcription process of HIV, which is the target of inhibitors derived from **4-(2-methoxyphenyl)aniline**.

Figure 2: HIV Reverse Transcription and RNase H Inhibition

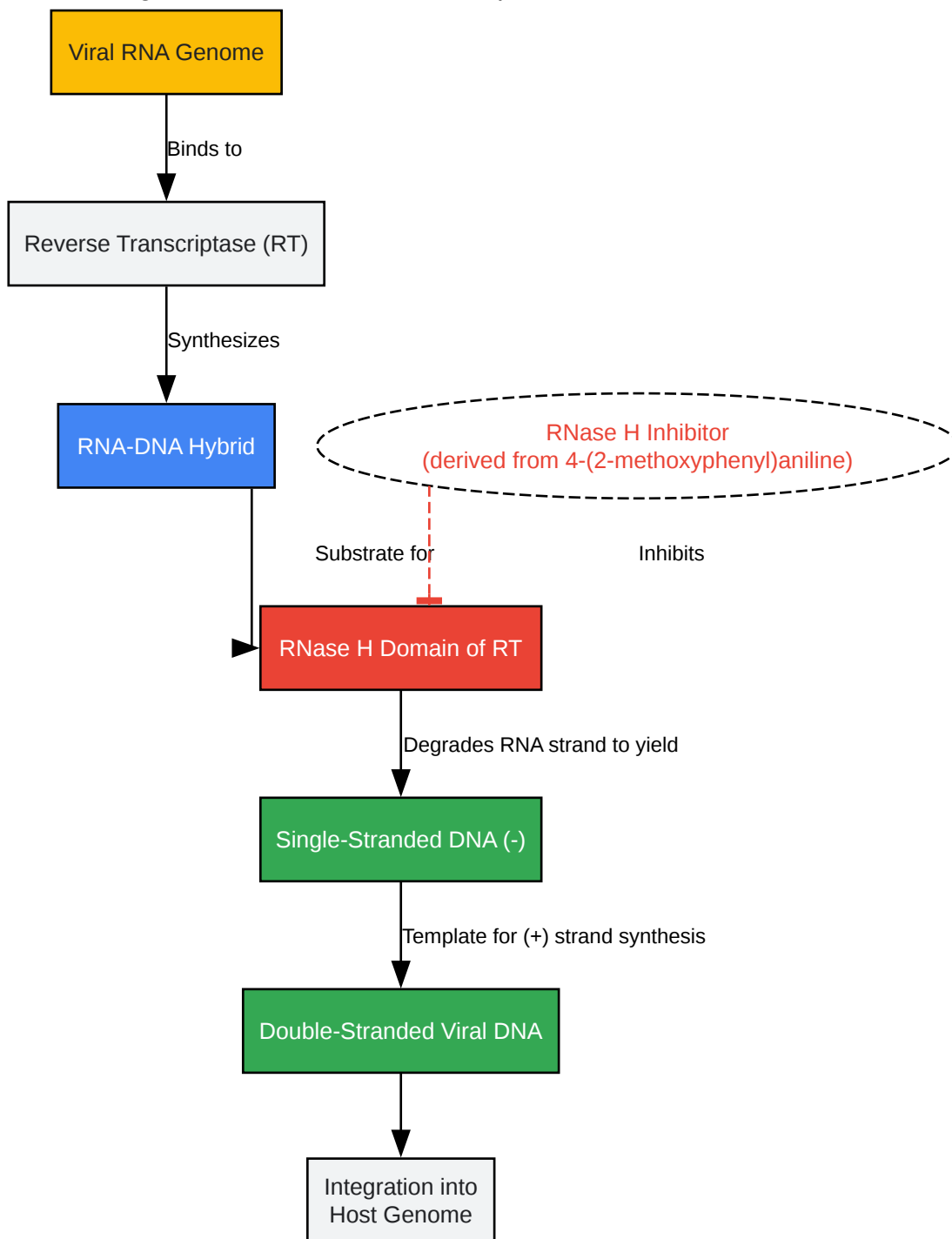
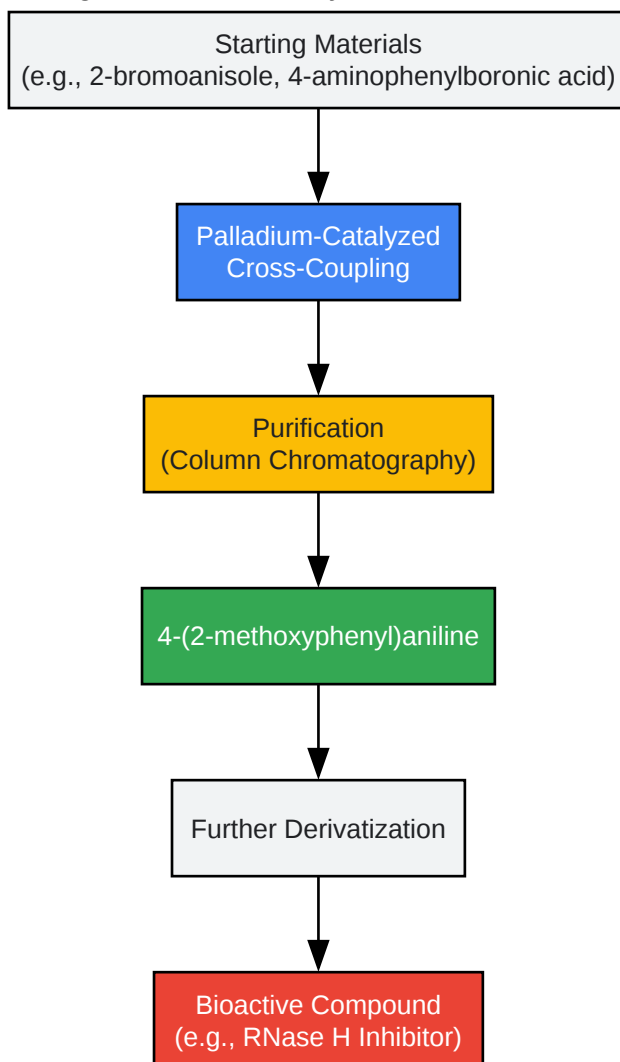


Figure 3: General Synthesis Workflow



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graph TD; A[Synthesized Derivative] --> B["In Vitro Assays<br/>(e.g., Enzyme Inhibition Assay)"]; B --> C["Cell-Based Assays<br/>(e.g., Antiviral Activity)"]; C --> D["Structure-Activity<br/>Relationship (SAR) Studies"]; D --> E[Lead Optimization]; E --> F[Preclinical Development]; D -.-> A; D --> G[Feedback for new derivatives];
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The flowchart illustrates the drug discovery process, starting with the synthesis of a derivative, followed by in vitro and cell-based assays, SAR studies, lead optimization, and finally preclinical development. A feedback loop is shown from SAR studies back to the synthesis of new derivatives.

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